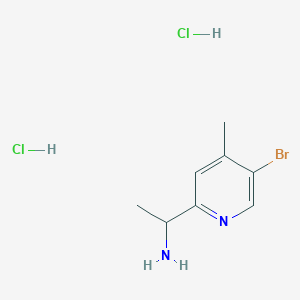![molecular formula C36H52O13 B12436507 (3beta,5beta)-3-[(6-Deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-galactopyranosyl)oxy]-8,14-epoxycarda-16,20(22)-dienolide](/img/structure/B12436507.png)
(3beta,5beta)-3-[(6-Deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-galactopyranosyl)oxy]-8,14-epoxycarda-16,20(22)-dienolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta,5beta)-3-[(6-Deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-galactopyranosyl)oxy]-8,14-epoxycarda-16,20(22)-dienolide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate glycosidic linkage and epoxycardanolide core, making it a subject of interest in both synthetic chemistry and biological research.
Vorbereitungsmethoden
The synthesis of (3beta,5beta)-3-[(6-Deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-galactopyranosyl)oxy]-8,14-epoxycarda-16,20(22)-dienolide involves multiple steps, including glycosylation and epoxidation reactions. The synthetic route typically starts with the preparation of the glycosyl donors and acceptors, followed by the formation of the glycosidic bond under specific reaction conditions. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of epoxides, while reduction can result in the cleavage of glycosidic bonds .
Wissenschaftliche Forschungsanwendungen
(3beta,5beta)-3-[(6-Deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-galactopyranosyl)oxy]-8,14-epoxycarda-16,20(22)-dienolide has a wide range of applications in scientific research. In chemistry, it is used as a model compound for studying glycosylation reactions and the stability of glycosidic bonds. In biology, it serves as a probe for investigating the interactions between glycosides and proteins. In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Industrial applications include its use as a precursor for the synthesis of complex natural products and pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, (3beta,5beta)-3-[(6-Deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-galactopyranosyl)oxy]-8,14-epoxycarda-16,20(22)-dienolide stands out due to its unique glycosidic linkage and epoxycardanolide core. Similar compounds include trifluorotoluene and other glycosides with different sugar moieties. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C36H52O13 |
|---|---|
Molekulargewicht |
692.8 g/mol |
IUPAC-Name |
3-[(1S,3R,7R,11S)-14-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one |
InChI |
InChI=1S/C36H52O13/c1-17-29(48-31-27(41)26(40)25(39)22(15-37)47-31)30(43-4)28(42)32(45-17)46-20-6-9-33(2)19(14-20)5-11-35-23(33)8-10-34(3)21(7-12-36(34,35)49-35)18-13-24(38)44-16-18/h7,13,17,19-20,22-23,25-32,37,39-42H,5-6,8-12,14-16H2,1-4H3/t17?,19?,20?,22?,23?,25?,26?,27?,28?,29?,30?,31?,32?,33-,34+,35-,36+/m0/s1 |
InChI-Schlüssel |
ULJZNLQMTRZTJF-UZQWLEPHSA-N |
Isomerische SMILES |
CC1C(C(C(C(O1)OC2CC[C@]3(C(C2)CC[C@]45C3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)OC8C(C(C(C(O8)CO)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)OC8C(C(C(C(O8)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenamide,3-[3,4-bis(acetyloxy)phenyl]-](/img/structure/B12436428.png)

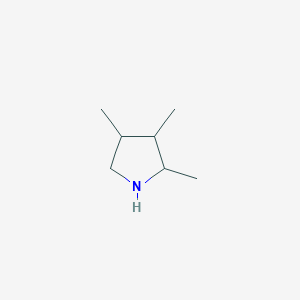
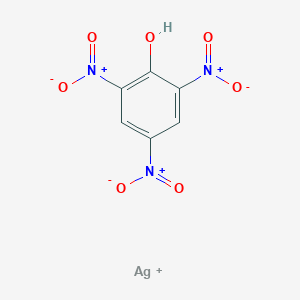
![1-{[(3S,4S,5R,6R)-4,5-bis(acetylsulfanyl)-6-[(acetylsulfanyl)methyl]-2-ethoxyoxan-3-yl]sulfanyl}ethanone](/img/structure/B12436451.png)
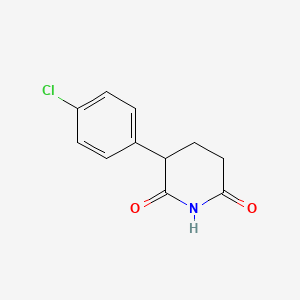
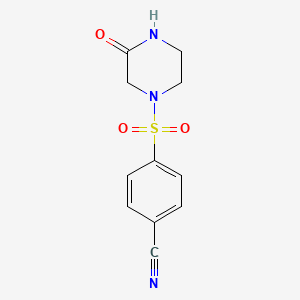

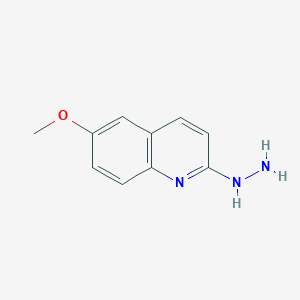
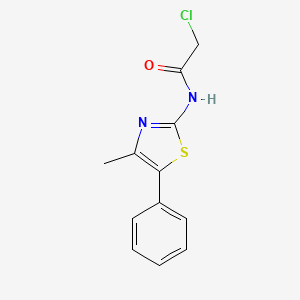
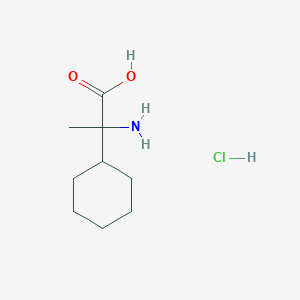
![1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12436514.png)
